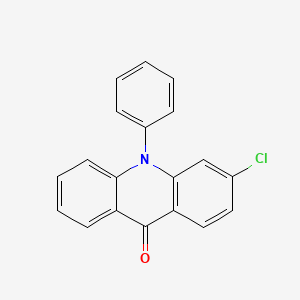

3-Chloro-10-phenylacridin-9-one

Description

Structure

3D Structure

Properties

CAS No. |

5472-22-0 |

|---|---|

Molecular Formula |

C19H12ClNO |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

3-chloro-10-phenylacridin-9-one |

InChI |

InChI=1S/C19H12ClNO/c20-13-10-11-16-18(12-13)21(14-6-2-1-3-7-14)17-9-5-4-8-15(17)19(16)22/h1-12H |

InChI Key |

PVDUHJPOEXVUCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 10 Phenylacridin 9 One and Congeneric Acridin 9 One Derivatives

Classical Approaches to the Acridin-9-one Ring System

The foundational methods for constructing the acridin-9-one core have been established for over a century and continue to be relevant. These classical approaches, while sometimes requiring harsh reaction conditions, provide robust pathways to the fundamental tricyclic structure.

Ullmann Condensation and Subsequent Cyclization Strategies for Acridin-9-one Formation

The Ullmann condensation is a cornerstone in the synthesis of diarylamines, which are key precursors to acridin-9-ones. wikipedia.orgnih.gov This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative. wikipedia.org In the context of 3-Chloro-10-phenylacridin-9-one synthesis, a plausible route would involve the condensation of 2-chlorobenzoic acid with a substituted aniline, followed by cyclization. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern iterations have seen the development of more efficient catalytic systems.

A general scheme for the synthesis of N-arylanthranilic acids, precursors to acridones, via the Ullmann reaction involves the reaction of an aniline with 2-chlorobenzoic acid. The subsequent cyclization of the resulting N-arylanthranilic acid to form the acridone (B373769) can be achieved using various acylating agents such as polyphosphoric acid (PPA) or sulfuric acid. scribd.com This cyclization is essentially an intramolecular Friedel-Crafts acylation. The acridones can then be converted to the corresponding acridines if desired. scribd.com

The Goldberg reaction, a related copper-catalyzed C-N coupling, is also a viable method for the formation of the diarylamine intermediate. wikipedia.org For instance, the reaction between an aniline and an aryl halide, catalyzed by copper(I) iodide and a ligand like phenanthroline, provides an alternative to the Buchwald-Hartwig amination. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 2-Chlorobenzoic acid | Aniline | Copper | N-Phenylanthranilic acid | wikipedia.org |

| N-Phenylanthranilic acid | Polyphosphoric acid | - | Acridin-9-one | scribd.com |

Adaptations of Bernthsen and Friedlander Syntheses for Acridin-9-one Scaffolds

The Bernthsen acridine (B1665455) synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. pharmaguideline.comwikipedia.orgslideshare.net While this method directly produces acridines, it can be adapted for acridin-9-one synthesis. For instance, the resulting 9-substituted acridine can be oxidized to the corresponding acridin-9-one. pharmaguideline.com The use of polyphosphoric acid can allow for lower reaction temperatures, though potentially with reduced yields. wikipedia.org

The Friedlander synthesis, another classical method, typically involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group. pharmaguideline.com While more commonly used for quinoline synthesis, variations of this reaction can be employed to construct the acridine framework. For example, treating a salt of anthranilic acid with cyclohexan-2-enone at 120°C can produce 9-methylacridine (B196024), which can subsequently be oxidized to the acridone. pharmaguideline.com

| Reaction Name | Reactants | Reagents | Product | Reference |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted Acridine | pharmaguideline.comwikipedia.org |

| Friedlander Synthesis | Salt of Anthranilic Acid, Cyclohexan-2-enone | Heat | 9-Methylacridine | pharmaguideline.com |

Advanced and Regioselective Synthesis of Substituted Acridin-9-ones

Modern synthetic chemistry has introduced a range of sophisticated techniques that offer improved yields, milder reaction conditions, and greater control over regioselectivity in the synthesis of substituted acridin-9-ones.

Microwave-Assisted Cyclization and Derivatization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including acridines and acridin-9-ones. clockss.orgrsc.orgresearchgate.netajrconline.org The Bernthsen reaction, which traditionally requires prolonged heating for several hours, can be completed in a matter of minutes under microwave irradiation. clockss.org For example, the reaction of diphenylamine with various carboxylic acids in the presence of zinc chloride under solvent-free microwave conditions (200-210 °C) has been shown to produce 9-substituted acridines in good yields (63-79%) within 5 minutes. clockss.org This represents a significant improvement over conventional heating methods, which can take up to 8 hours to achieve similar results. clockss.org

Microwave irradiation has also been successfully applied to one-pot, three-component reactions for the synthesis of acridine-1,8(2H,5H)-diones from dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water, highlighting the green chemistry aspects of this technology. The use of microwave assistance not only dramatically reduces reaction times but can also lead to cleaner reactions with easier work-up procedures. ajrconline.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Diphenylamine, Acetic Acid, Zinc Chloride | Microwave (200W), 200-210 °C | 5 min | 79% | clockss.org |

| Diphenylamine, Acetic Acid, Zinc Chloride | Conventional Heating, 200 °C | 8 h | 82% | clockss.org |

Copper-Catalyzed N-Arylation and Intramolecular C-N Cross-Coupling Methods for Acridin-9-ones

Copper-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of C-N bonds, providing a direct route to N-aryl acridones. rsc.orgresearchgate.net A notable approach involves the copper-catalyzed intramolecular direct amination of sp2 C-H bonds, using air as a green oxidant under neutral conditions. rsc.org This method offers a complementary strategy to traditional methods for synthesizing medicinally important acridones.

Furthermore, a copper-catalyzed, one-pot synthesis of N-aryl acridones has been developed from 2-aminobenzophenones and aryl boronic acids. researchgate.net This process involves a sequential double oxidative C-N coupling, merging a Chan-Evans-Lam cross-coupling with an intramolecular oxidative dehydrogenative C-H amination under an air atmosphere. researchgate.net This methodology provides a straightforward and efficient route to a diverse range of N-aryl acridones. Copper sulfate, an inexpensive and environmentally friendly catalyst, has also been shown to be effective for the N-arylation of amines with aryliodonium ylides in water. beilstein-journals.org

| Reactants | Catalyst/Reagents | Key Transformation | Product | Reference |

| 2-Acyl anilines, Aryl boronic acids | Copper(II) salts, Pyridine (B92270), O2 | N-arylation and intramolecular C-H amination | N-Aryl acridones | researchgate.net |

| N,N-Diaryl anthranilic acids | Acid | Annulation | N-Aryl acridone | researchgate.net |

Palladium-Mediated Site-Selective C-H Bond Activation and Arylation Strategies for 9(10H)-Acridinone

Palladium-catalyzed C-H bond activation has revolutionized the synthesis of complex organic molecules by allowing for the direct functionalization of otherwise inert C-H bonds. acs.orgresearchgate.netresearchgate.netacs.org This strategy has been successfully applied to the site-selective arylation of the 9(10H)-acridinone scaffold. acs.orgacs.org By employing a directing group, such as pyridine, it is possible to achieve selective C-H activation at specific positions of the acridinone (B8587238) ring system.

Stoichiometric and catalytic experiments have demonstrated the palladium-mediated site-selective C-H bond activation of 9(10H)-acridinone, leading to the formation of 4- and 1-arylated derivatives. acs.orgacs.org In these reactions, palladacycle intermediates are formed via C(4)-H and C(1)-H bond activations, with the directing group playing a crucial role in determining the site of functionalization. acs.org These palladacycles can then react with coupling partners, such as potassium aryltrifluoroborates or aryl iodides, to yield the desired arylated acridinones. acs.orgresearchgate.net This methodology provides a powerful tool for the synthesis of specifically substituted acridin-9-ones with high regioselectivity. The pyridinyl directing group can be subsequently removed, further enhancing the synthetic utility of this approach. acs.org

Formation of Acridin-9-ones via Ethylene (B1197577) Extrusion in Aryne Reactions

A notable method for the formation of the acridone core involves the reaction of arynes with β-lactams or 2,3-dihydroquinolin-4-ones, which proceeds through the extrusion of an ethylene molecule. This reaction represents a unique example of ethylene extrusion in aryne chemistry.

The proposed mechanism begins with the reaction of an N-unsubstituted β-lactam with a molecule of benzyne. The aryne inserts into the amide bond, leading to the formation of a 2,3-dihydroquinolin-4-one intermediate. This intermediate then reacts with a second molecule of aryne. This second reaction involves a cyclization step followed by the extrusion of ethylene, which originates from the C2 and C3 positions of the dihydroquinolinone ring. The resulting acridone product can then react with a third molecule of aryne to undergo N-arylation, yielding an N-aryl acridone. The generation of ethylene during this process has been confirmed by trapping experiments, where the reaction was performed in a sealed vessel and the extruded ethylene was reacted with bromine to form 1,2-dibromoethane, which was subsequently detected by GC-MS analysis. This method provides a direct route to the acridone skeleton through a novel molecular rearrangement.

Iron-Catalyzed One-Pot Synthesis of Acridin-9-ones

Iron-catalyzed reactions have been developed for the efficient, one-pot synthesis of acridin-9-one derivatives. One such method involves a four-component reaction for the synthesis of 9-aryl-hexahydroacridine-1,8-diones, which are structurally related to acridin-9-ones.

In this procedure, dimedone, an aromatic aldehyde, and ammonium acetate are reacted in the presence of an iron(III)-modified 4 Å molecular sieves catalyst in ethanol (B145695). This heterogeneous catalysis approach offers several advantages, including high yields (ranging from 50-99%), mild reaction conditions, and a straightforward work-up procedure. Furthermore, the iron catalyst supported on molecular sieves can be recovered and reused multiple times without a significant loss of its catalytic activity, highlighting the sustainability of the method. While this specific example leads to the formation of a hexahydroacridine-1,8-dione core, it demonstrates the utility of iron catalysis in constructing complex acridine-based architectures in a single step from simple precursors.

Strategies for Introducing Chlorine and Phenyl Substituents in Acridin-9-one Architectures

The synthesis of specifically substituted acridin-9-ones like this compound relies on strategic methods for introducing the chloro and N-phenyl groups onto the heterocyclic core. These strategies often involve either the use of pre-substituted starting materials or the functionalization of the acridin-9-one scaffold at a later stage.

The construction of 10-phenylacridin-9-one analogues bearing a chlorine atom on the acridine nucleus is commonly achieved through a two-step process involving an Ullmann condensation followed by cyclization. This synthetic strategy is highly modular, allowing for the preparation of various substituted analogues.

The first step is a copper-catalyzed cross-coupling reaction, specifically the Jourdan-Ullmann reaction, between a substituted anthranilic acid and an aryl halide. To synthesize a 3-chloro-substituted analogue, the reaction would typically start with an appropriately chlorinated 2-aminobenzoic acid (anthranilic acid). For example, reacting 2-amino-4-chlorobenzoic acid with an aryl halide in the presence of a copper catalyst yields a chlorinated N-phenylanthranilic acid intermediate.

The second step is the intramolecular cyclization of the N-phenylanthranilic acid derivative to form the tricyclic acridin-9-one core. This is often accomplished by heating the intermediate with a dehydrating/condensing agent such as phosphorus oxychloride (POCl₃) or sulfuric acid. The use of phosphorus oxychloride typically leads to the formation of a 9-chloroacridine (B74977) intermediate, which is then hydrolyzed to the desired acridin-9-one. This general approach has been utilized in the synthesis of numerous acridine derivatives for various applications.

Table 1: Representative Analogue Synthesis Steps

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Jourdan-Ullmann Condensation | Aryl Halide + Chloro-substituted Anthranilic Acid | Chloro-substituted N-phenylanthranilic acid |

Ensuring the specific placement of a phenyl group on the nitrogen atom (position 10) of the acridin-9-one ring is crucial for synthesizing compounds like this compound. The most direct and widely used method for this is the Jourdan-Ullmann synthesis, which builds the N-phenyl linkage before the acridine ring is formed.

As described previously, this reaction involves the copper-catalyzed coupling of an aniline (or a substituted aniline) with a 2-halobenzoic acid, or conversely, an anthranilic acid with an aryl halide. wikipedia.orgnih.gov The resulting N-phenylanthranilic acid is the key precursor that already contains the required N-phenyl bond. Subsequent acid-catalyzed cyclization directly yields the N-phenylacridin-9-one (also known as 10-phenylacridin-9-one). This "pre-installation" of the N-phenyl group provides unambiguous control over the substitution pattern.

An alternative strategy for N-phenyl substitution involves the direct N-arylation of a pre-existing acridin-9-one. As mentioned in section 2.2.4, the reaction of an unsubstituted acridone with an aryne source (like benzyne) can lead to the formation of an N-phenylacridin-9-one. This post-cyclization functionalization offers a different pathway to the target substitution pattern.

Chemical Reactivity and Transformation Pathways of 3 Chloro 10 Phenylacridin 9 One Derivatives

Reactions at the C-9 Carbonyl Position and Adjacent Frameworks in Acridin-9-ones

The C-9 carbonyl group in acridin-9-ones is a focal point for nucleophilic attack. The electron-deficient nature of this carbon, influenced by the adjacent nitrogen atom and the aromatic system, makes it susceptible to a variety of nucleophilic addition and substitution reactions. numberanalytics.com

One of the most fundamental reactions is hydrolysis, which converts 9-chloroacridines to their corresponding 9-acridanone derivatives. clockss.org This process is often sensitive to acid catalysis. clockss.org The hydrolysis of 1-nitro-9-(3-dimethylaminopropylamino)-acridine, for instance, follows simple first-order kinetics in acidic (pH < 4) and basic (pH > 8) solutions. However, between pH 4 and 7, the reaction appears to be a pseudo-first-order consecutive reaction. clockss.org In some cases, stable hydrates can be isolated as intermediates in these hydrolysis reactions. clockss.org

The C-9 position can also undergo reactions with other nucleophiles. For example, 9-chloroacridines can react with amines to form 9-aminoacridine (B1665356) derivatives. clockss.org The reactivity of the C-9 position is also demonstrated by the reaction of 9-chloroacridine (B74977) with carboxylic acids. clockss.org Furthermore, acridone (B373769), the parent compound of this series, can react with organometallic reagents like phenyl lithium and methylmagnesium iodide to yield 9-phenylacridine (B188086) and a mixture of 9-methylacridine (B196024) and 9,9-dimethylacridan, respectively. ijddr.in

The reactivity at the C-9 position is influenced by substituents on the acridine (B1665455) ring. Electron-withdrawing groups generally enhance the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. clockss.orgresearchgate.net

Reactivity Profile of the Halogen (Chloro) Substituent at C-3 in Acridin-9-ones

The chloro substituent at the C-3 position of the acridin-9-one ring is generally less reactive towards nucleophilic substitution than a halogen at the C-9 position. However, its reactivity can be influenced by the reaction conditions and the nature of the nucleophile.

In the context of nucleophilic aromatic substitution, the reactivity of a halogen substituent is dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing acridone system can activate the C-3 position towards nucleophilic attack, albeit to a lesser extent than the highly activated C-9 position. Studies on related heterocyclic systems like 4-chloro-3-nitropyridine (B21940) show that electron-withdrawing groups promote nucleophilic substitution. clockss.org

The reactivity of the C-3 chloro group can be exploited in synthetic transformations. For example, in the synthesis of certain pyrimido[4,5-a]acridine derivatives, a 7-chloro substituent (analogous to the 3-chloro position in the parent acridine) is present in the starting material and is retained in the final product, indicating its relative stability under the reaction conditions used. jbarbiomed.com

Transformations Involving the N-10 Phenyl Moiety in Acridin-9-one Derivatives

The N-10 phenyl group in 10-phenylacridin-9-one derivatives can participate in various chemical transformations, although it is generally more stable than substituents at the C-9 position. The reactions involving this moiety often require more forcing conditions.

One notable reaction is the formation of acridinium (B8443388) salts. For instance, N-phenylisatin can undergo alkaline hydrolysis to produce acridine-9-carboxylic acid, which can be further transformed. thieme-connect.de The N-10 phenyl group can also be introduced synthetically. For example, 2-methyl-10-phenylacridin-9(10H)-one has been synthesized from the reaction of an appropriate precursor with an aryne. nih.gov

Kinetics and Mechanisms of Reactions Involving Acridin-9-one Derivatives

The kinetics and mechanisms of reactions involving acridin-9-one derivatives have been the subject of numerous studies, providing insights into their reactivity.

The hydrolysis of 9-substituted acridines is a well-studied reaction. For many 9-aminoacridines, hydrolysis is more facile in alkaline media than in acidic conditions, where the reaction can be very slow. clockss.org The hydrolysis of 9-chloroacridine in aqueous acetic acid has been shown to be a pseudo-first-order, two-step consecutive reaction, proceeding through an intermediate. clockss.org In aqueous hydrochloric acid, however, the reaction follows pseudo-first-order kinetics. clockss.org The rate of hydrolysis is significantly influenced by the substituents on the acridine ring. researchgate.net

Nucleophilic substitution reactions at the C-9 position generally proceed through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comrammohancollege.ac.in The nucleophile first attacks the electrophilic C-9 carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated to restore the aromaticity of the acridine ring. masterorganicchemistry.com The rate of these reactions is dependent on the nature of both the nucleophile and the leaving group. ibchem.com For tertiary haloalkanes, an SN1 mechanism is favored, which proceeds through a carbocation intermediate. ibchem.comlibretexts.org

Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and predict the reactivity of acridine derivatives. researchgate.netpsu.edu These studies have shown that protonation of the acridine nitrogen can lower the activation energy and speed up the reaction. psu.edu

Stability and Degradation Pathways of Acridin-9-one Compounds in Various Chemical Environments

Acridin-9-one compounds exhibit varying degrees of stability depending on their substitution pattern and the chemical environment.

In general, the acridine nucleus is a stable heterocyclic system. numberanalytics.com However, certain derivatives can undergo degradation under specific conditions. For instance, 9-chloroacridines are known to be sensitive to acid-catalyzed hydrolysis, leading to the formation of the corresponding 9-acridanone. clockss.org Some acridine derivatives are also susceptible to photochemical degradation. nih.govresearchgate.net The photolysis of 9-acridinecarboxaldehyde in aqueous solution leads to the formation of 9-acridinecarboxylic acid and 9-acridinemethanol in the dark, and upon irradiation, it primarily forms acridone. rsc.org

The stability of acridin-9-one derivatives can be influenced by the substituents on the ring. Electron-donating groups have been suggested to enhance the stability of the core structure, potentially by mitigating hydrolytic degradation. mdpi.com Conversely, some aza-acridine derivatives, particularly those with a nitro group, have been found to be hydrolytically unstable in aqueous environments. mdpi.commdpi.com

The degradation of acridin-9-ones can also occur under oxidative conditions. Oxidation of acridine with dichromate in acetic acid yields acridone. ptfarm.pl In some cases, light-induced transformations can lead to the formation of acridone as a major product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Acridin 9 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis for Acridin-9-ones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the acridin-9-one framework. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the electronic environment of each atom, providing insights into substituent effects and molecular conformation.

In the ¹H NMR spectra of acridin-9-one derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.7 ppm. ijpsonline.com The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the acridine (B1665455) core and the N-phenyl ring. For instance, in a series of N-arylanthranilic acids, precursors to acridinones, the aromatic protons were observed as multiplets between δ 7.2 and 8.4 ppm. ijpsonline.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon (C9) of the acridin-9-one system is particularly characteristic, resonating at a significantly downfield chemical shift. In various acridin-9-one derivatives, this peak is typically found in the range of 140-160 ppm. researchgate.net The chemical shifts of other carbon atoms in the aromatic rings are also sensitive to the electronic effects of substituents. Theoretical calculations, often employing Density Functional Theory (DFT) at the B3LYP/6-31G** level, are frequently used to predict ¹H and ¹³C chemical shifts. researchgate.netnih.gov These theoretical predictions, when compared with experimental data, aid in the definitive assignment of resonance signals to specific atoms within the molecule. researchgate.netnih.gov

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acridin-9-one Derivatives

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic Protons (Acridine Core) | 6.5 - 8.7 | Complex multiplet patterns are common. ijpsonline.com |

| ¹H | Aromatic Protons (N-Phenyl Ring) | 7.2 - 8.4 | Shift values depend on substitution. ijpsonline.com |

| ¹³C | Carbonyl Carbon (C=O) | 140 - 160 | Characteristic downfield shift. researchgate.net |

| ¹³C | Aromatic Carbons | 110 - 150 | Shifts are influenced by substituents. |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies of Acridin-9-one Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of acridin-9-one derivatives, as well as for probing their fragmentation pathways. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For instance, in the ESI-MS of various acridin-9-amine derivatives, the molecular ion peaks (M+H⁺) were observed in accordance with their calculated molecular weights. ijpsonline.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the molecular ion often proceeds through characteristic pathways, leading to the formation of stable fragment ions. While specific fragmentation data for 3-Chloro-10-phenylacridin-9-one is not detailed in the search results, general principles of fragmentation for aromatic and heterocyclic compounds can be inferred. Common fragmentation processes include the loss of small neutral molecules or radicals. The stability of the acridine ring system often results in it being a prominent fragment in the spectrum. The study of fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule.

Interactive Data Table: Common Fragmentation Patterns in Mass Spectrometry of Acridin-9-one Derivatives

| Ionization Method | Common Observations | Significance |

| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ ions | Confirms molecular weight. ijpsonline.com |

| Electron Ionization (EI) | Molecular ion (M⁺) and fragment ions | Provides information on structural components. |

| High-Resolution MS (HRMS) | Exact mass measurement | Determines elemental composition. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification in Acridin-9-ones

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For acridin-9-one systems, the most characteristic absorption is that of the carbonyl (C=O) stretching vibration. This band is typically strong and appears in the region of 1620-1630 cm⁻¹ for acridin-9-one itself. In a study of 1,3-diphenyl-1,2-dihydroacridin-9(10H)-one derivatives, the C=O stretching vibration was observed around 1620-1628 cm⁻¹. mdpi.com The precise position of this band can be influenced by substituents on the acridine ring system.

Other important vibrational modes include the C-H stretching vibrations of the aromatic rings, which are typically observed in the range of 3000-3100 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic rings give rise to bands between 1400 and 1600 cm⁻¹. libretexts.org For this compound, the C-Cl stretching vibration would also be expected, though its position can be more variable. Theoretical calculations, often using DFT methods, are frequently employed to predict the vibrational frequencies of acridin-9-one derivatives. nih.gov The comparison of experimental IR spectra with these theoretical predictions aids in the assignment of the observed absorption bands to specific vibrational modes. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Acridin-9-one Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1620 - 1630 | Strong mdpi.com |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak libretexts.org |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong libretexts.org |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions in Acridin-9-one Systems

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within the π-system of acridin-9-one derivatives. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, while fluorescence is the emission of light as the molecule relaxes from an excited electronic state back to the ground state.

The UV-Vis absorption spectra of acridin-9-ones typically exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. For the parent acridin-9-one, absorption bands are observed in the UV and near-UV regions. nist.gov The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the acridine core. nih.govphotonics.ru For instance, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. photonics.ru

Many acridin-9-one derivatives are fluorescent, and their emission properties are also influenced by their molecular structure and environment. The fluorescence spectra are typically mirror images of the long-wavelength absorption bands, with a Stokes shift (the difference in wavelength between the absorption and emission maxima). nii.ac.jp The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The solvent polarity can have a significant effect on the fluorescence properties of acridin-9-ones, with changes in the position of the emission maximum often observed. researchgate.net

For this compound, the chlorine atom and the phenyl group will modulate the electronic structure of the acridin-9-one chromophore, influencing its absorption and emission characteristics.

Interactive Data Table: Electronic Spectroscopy of Acridin-9-one Systems

| Spectroscopic Technique | Information Obtained | Key Parameters |

| UV-Visible Absorption | Electronic transitions (π→π, n→π) | λmax (wavelength of maximum absorption), Molar absorptivity (ε) nih.gov |

| Fluorescence Emission | Radiative de-excitation from excited state | λem (wavelength of maximum emission), Fluorescence quantum yield (Φf), Fluorescence lifetime (τf) researchgate.net |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions for Acridin-9-one Derivatives

The combination of experimental spectroscopic data with theoretical calculations provides a powerful approach for a deeper understanding of the structure and properties of acridin-9-one derivatives. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters.

Theoretical calculations can be used to optimize the molecular geometry of acridin-9-ones in their ground and excited electronic states. nih.gov These optimized geometries can then be used to calculate NMR chemical shifts, vibrational frequencies, and electronic transition energies. The comparison of these calculated values with experimental data allows for a more confident assignment of spectral features and can provide insights into structure-property relationships. researchgate.netnih.gov

For example, the correlation between experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts can confirm the structural assignments made from the experimental spectra. researchgate.netnih.gov Similarly, comparing experimental IR spectra with calculated vibrational frequencies can aid in the assignment of complex vibrational modes. nih.gov In the realm of electronic spectroscopy, theoretical calculations can help to interpret the nature of the electronic transitions observed in the UV-Vis absorption and fluorescence spectra, providing information about the molecular orbitals involved. nih.gov The good correlation often observed between experimental and theoretical data validates the computational models used and enhances the reliability of the structural and electronic characterization of these complex molecules. nih.gov

Mechanistic Insights into Acridin 9 One Derivative Interactions with Biomolecular Systems Theoretical Perspectives

Molecular Docking Simulations for Ligand-Target Binding Prediction of Acridin-9-one Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to forecast the binding affinity and mode of interaction between a ligand, such as an acridin-9-one derivative, and a biological target, typically a protein or nucleic acid.

In the study of acridin-9-one compounds, molecular docking simulations have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, docking studies on novel 3,9-disubstituted acridines against topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα) have been performed to understand their interaction modes. mdpi.com These simulations often utilize software like AutoDock Vina and Schrodinger Suite to calculate binding energies and visualize ligand-receptor interactions. researchgate.netjscimedcentral.com

The process involves preparing the 3D structures of both the ligand (acridin-9-one derivative) and the target protein. The protein structure is often obtained from the Protein Data Bank (PDB). mdpi.comresearchgate.net The ligand is then placed in the active site of the protein, and various conformations are sampled to find the one with the most favorable binding energy, often expressed as a Glide score or in kcal/mol. jscimedcentral.comjppres.com These scores help in ranking potential drug candidates, with more negative values indicating a better fit. ijpsjournal.com

Key interactions observed in docking studies of acridin-9-one derivatives include hydrogen bonding and π-π stacking. scirp.org For example, the interaction of 9-aminoacridine (B1665356) derivatives with plasmepsins, enzymes found in malaria parasites, revealed key hydrogen bonds and similar binding energies to co-crystallized ligands. researchgate.net Similarly, docking of N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines with Topoisomerase II showed strong hydrogen bonding and hydrophobic interactions, leading to good Glide scores. jscimedcentral.com

These computational predictions are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. scirp.org By correlating docking results with experimental data, researchers can design more potent and selective inhibitors.

Table 1: Examples of Acridin-9-one Derivatives and their Studied Targets via Molecular Docking

| Compound Class | Target Protein(s) | Key Findings |

| 3-Phenyl-9-aminoacridone derivatives | Topoisomerase IIα/β, Acetylcholinesterase, Butyrylcholinesterase | Showed good binding affinities, with interactions involving hydrogen bonding and pi-stacking. scirp.org |

| Novel 3,9-disubstituted acridines | Topoisomerase I, Topoisomerase IIα | Predicted different interaction modes with Topo I versus Topo IIα, with non-bonding interactions being a major stabilizing force. mdpi.com |

| Heterocyclic substituted 9-anilinoacridines | Topoisomerase II | Designed compounds exhibited good Glide scores, indicating strong binding affinity. jscimedcentral.com |

| Novel 9-aminoacridines | Plasmepsins I and II | Derivatives showed binding energies similar to co-crystallized ligands and formed key binding interactions. researchgate.net |

| Amide-based acridine (B1665455) derivatives | VEGFR2, EGFR, PDGFR-α | Demonstrated high docking scores, in some cases exceeding those of standard inhibitors like sorafenib (B1663141) and erlotinib. jppres.com |

Theoretical Frameworks for DNA Intercalation Mechanisms of Acridin-9-ones

The planar tricyclic structure of acridin-9-one derivatives is a key feature that allows them to function as DNA intercalating agents. rsc.orgresearchgate.netijddr.in Intercalation is the process where a molecule inserts itself between the base pairs of a DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a primary mechanism of their anticancer activity. mdpi.com

Theoretical studies, including molecular mechanics and dynamics simulations, provide a framework for understanding the intricacies of this process. These studies help to elucidate the physical basis for phenomena like the "neighbor-exclusion principle," which posits that intercalation can generally only occur at every other base-pair site. pnas.org Simulations of 9-amino acridine with a DNA heptanucleotide suggested that while there is no strong stereochemical preference for this rule, vibrational entropy effects and polyelectrolyte effects (counterion release) likely favor the neighbor-exclusion model. pnas.org

Spectroscopic and calorimetric analyses complement these theoretical models. Studies on N-substituted acridine-9-amines have shown that upon binding to DNA, their absorption spectra exhibit a red shift and significant hypochromic effects, while fluorescence emission decreases. nih.gov These are characteristic signs of intercalation. nih.gov Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of binding, revealing that the formation of acridine-9-amine-DNA complexes is typically an enthalpy-driven process. nih.gov

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level by Acridin-9-one Derivatives

Acridin-9-one derivatives are known to inhibit a variety of enzymes, with topoisomerases and cholinesterases being prominent targets. scirp.orgnih.gov Theoretical and computational approaches are vital for understanding these inhibition mechanisms at a molecular level.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. sci-hub.senih.gov Acridin-9-ones can act as topoisomerase inhibitors, a key mechanism for their anticancer properties. rsc.orgresearchgate.net They can function as "poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. scirp.org

Molecular docking studies have been extensively used to investigate the interaction of acridin-9-one derivatives with both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comjscimedcentral.comscirp.org For instance, docking simulations of 3,9-disubstituted acridines suggested that non-bonding interactions with the nucleotide backbone, such as hydrogen bonds, are the primary stabilizing forces in the complex with Topo I. mdpi.com In contrast, some 3-phenyl-9-aminoacridone derivatives were predicted to act as non-intercalating Topo II poisons, similar to the drug etoposide. scirp.org

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Some acridin-9-one derivatives have shown potential as cholinesterase inhibitors. scirp.orgrsc.org

Molecular docking simulations of 3-phenyl-9-aminoacridone derivatives have indicated better binding affinities for human AChE compared to BChE. scirp.org These in silico studies help predict which derivatives are more likely to be potent and selective inhibitors, guiding further experimental validation.

Analysis of Structural Features Influencing Planarity and Intercalation Efficacy of Acridin-9-one Compounds

The planarity of the acridine ring system is a critical determinant of its ability to intercalate into DNA. researchgate.netijddr.innih.gov The flat, aromatic structure allows it to stack between the DNA base pairs through π-π interactions. nih.gov Any structural modifications that disrupt this planarity can significantly reduce the intercalation efficacy and, consequently, the biological activity.

The nature and position of substituents on the acridin-9-one scaffold have a profound influence on both planarity and intercalation. Structure-activity relationship (SAR) studies, often supported by computational analysis, have provided valuable insights:

Substituents on the Acridine Core: Electron-donating groups at certain positions, such as the 7- or 8-position, have been shown to enhance activity, possibly due to more effective interaction with DNA. rsc.org

Substituents at the N10-position: The group attached to the nitrogen atom of the acridone (B373769) ring can significantly impact antiproliferative activity. rsc.org

Side Chains: The presence and nature of side chains can influence binding affinity and specificity. nih.gov For example, in a series of N-substituted acridine-9-amines, the structure of the N-substituent was found to affect the binding constants to DNA. nih.gov

Thermodynamic studies, such as measuring the change in the melting temperature (Tm) of DNA upon ligand binding, provide experimental evidence for intercalation. A significant increase in Tm (often more than 5°C) suggests that the ligand stabilizes the DNA double helix, which is characteristic of an intercalative binding mode. mdpi.com Studies with 3,9-disubstituted acridines showed increases in Tm of 10-14°C, confirming their intercalative binding. mdpi.com

Conclusion and Outlook for Future Research on 3 Chloro 10 Phenylacridin 9 One

Summary of Key Research Advancements Pertaining to 3-Chloro-10-phenylacridin-9-one and its Class

Research into acridin-9-one derivatives has led to significant progress, particularly in the synthesis and evaluation of their biological and photophysical properties. The acridone (B373769) scaffold is recognized for its wide range of biological activities, including antimicrobial and anticancer effects, which often stem from its ability to intercalate DNA and inhibit key enzymes like topoisomerases. nih.govmurdoch.edu.auamsterdamumc.nlresearchgate.net

Key advancements in the synthesis of the acridin-9-one core often involve methods like the Ullmann condensation, which remains a foundational technique. acs.orgrsc.org This involves the coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. For N-substituted acridones like this compound, the introduction of the N-phenyl group is a critical step, influencing the compound's steric and electronic properties. Modifications to these classical methods, including the use of microwave assistance and novel catalytic systems, have improved yields and reaction times. acs.orgresearchgate.net

The substitution pattern on the acridone core is a primary determinant of its activity. murdoch.edu.au The presence of a chlorine atom at the C-3 position and a phenyl group at the N-10 position in this compound creates a unique electronic and steric profile. Research has shown that such substitutions can enhance biological efficacy and modulate physical properties like fluorescence. For instance, various substituted acridones have been synthesized and evaluated for their potential as kinase inhibitors and anticancer agents, with the nature and position of substituents being crucial for activity. acs.orgmdpi.com

Furthermore, the planar structure of the acridine (B1665455) ring system is crucial for its primary biological mechanism of action: DNA intercalation. murdoch.edu.auresearchgate.net The introduction of different substituents allows for the fine-tuning of this interaction. Hybrid molecules, where the acridone scaffold is linked to other pharmacologically active moieties like triazoles or thiazolidinones, have been developed to create multifunctional agents with enhanced or novel activities. rsc.orgmdpi.com

| Advancement Category | Key Findings | Representative Compounds |

| Synthetic Methods | Utilization of Ullmann condensation and development of modern, catalyzed cyclization reactions. acs.orgrsc.orgmdpi.com | 2-Methylacridin-9(10H)-one, various N-substituted acridones. acs.org |

| Biological Activity | Acridones act as DNA intercalators and topoisomerase inhibitors, showing potential as anticancer and antimicrobial agents. nih.govresearchgate.netdovepress.com | Amsacrine, various 9-anilinoacridine (B1211779) derivatives. acs.orgplos.org |

| Structure-Activity | The position and nature of substituents on the acridone ring are critical determinants of biological function. murdoch.edu.au | 9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one. mdpi.com |

| Hybrid Molecules | Combining the acridone core with other functional groups (e.g., triazoles, oxadiazoles) to create agents with novel properties. rsc.org | Acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. rsc.org |

Identification of Remaining Research Gaps and Challenges in Acridin-9-one Chemistry

Despite considerable progress, several challenges and research gaps persist in the field of acridin-9-one chemistry. A primary challenge lies in the development of more efficient, selective, and environmentally benign synthetic methodologies. rsc.org While classical methods are robust, they often require harsh reaction conditions and can result in moderate yields, particularly for complex, multi-substituted derivatives. There is a need for new catalytic systems that can operate under milder conditions and provide better control over regioselectivity during substitution reactions on the acridone core.

Another significant gap is the comprehensive understanding of the structure-activity relationship (SAR). researchgate.net While it is known that substituents play a key role, the precise influence of specific groups at various positions on the tricycle, like the chloro and phenyl groups in this compound, on target binding and specificity is not fully elucidated. This lack of detailed understanding can hamper the rational design of new derivatives with improved therapeutic indices.

The hydrolytic stability of certain acridine derivatives, particularly at the C9-position, can be a limiting factor. researchgate.net 9-Aminoacridines, for example, are known to hydrolyze to the corresponding acridones, which can affect their mechanism of action and bioavailability. researchgate.net While this compound possesses a stable carbonyl group, understanding the stability of various functionalized analogues remains important.

Furthermore, while many acridone derivatives show promising in vitro activity, their translation into clinical candidates is often hindered by issues such as poor solubility, off-target toxicity, and the development of drug resistance. nih.govmurdoch.edu.auamsterdamumc.nl Overcoming these hurdles requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and molecular biology.

| Research Gap / Challenge | Description | Relevance to this compound |

| Synthetic Efficiency | Need for greener, more selective, and higher-yielding synthetic routes for complex acridones. rsc.org | Developing more efficient syntheses for analogues of this compound would accelerate research. |

| Detailed SAR | Incomplete understanding of how specific substituent patterns precisely affect biological targets and activity. researchgate.net | A deeper understanding could guide the design of more potent and selective derivatives. |

| Physicochemical Properties | Challenges with solubility and bioavailability for many potent acridone derivatives. nih.govmurdoch.edu.au | Optimizing these properties is crucial for any potential therapeutic application. |

| Drug Resistance | Overcoming resistance mechanisms, such as those mediated by ABC transporters, is a major hurdle for acridone-based agents. murdoch.edu.auresearchgate.net | Investigating if this specific compound can evade common resistance pathways is a key question. |

Potential Avenues for Future Synthetic, Mechanistic, and Computational Explorations of this compound

The future of research on this compound and its class is rich with possibilities. Exploring novel synthetic strategies, delving deeper into reaction mechanisms, and leveraging computational tools will be essential for unlocking the full potential of these compounds.

Synthetic Explorations: Future synthetic work could focus on the late-stage functionalization of the this compound scaffold. Developing C-H activation or cross-coupling methodologies tailored for the acridone core would allow for the rapid generation of diverse analogues for SAR studies. Another promising avenue is the use of flow chemistry to improve reaction efficiency, safety, and scalability for the synthesis of acridone libraries. The creation of novel hybrid compounds, where this compound is conjugated with other bioactive molecules or targeting moieties, could lead to agents with enhanced specificity and efficacy. rsc.org

Mechanistic Investigations: A deeper mechanistic understanding of how this compound and its analogues interact with their biological targets is crucial. Advanced biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, could be employed to quantify binding affinities and thermodynamics. Structural biology studies, including X-ray crystallography or cryo-electron microscopy of the compound in complex with targets like DNA or topoisomerases, would provide invaluable atomic-level insights into its mode of action. dovepress.comnih.gov Investigating its effect on cellular pathways beyond DNA intercalation, such as kinase signaling or protein-protein interactions, could reveal novel mechanisms of action. acs.org

Computational Approaches: Computational chemistry offers powerful tools to guide and accelerate research. Quantum mechanics calculations can be used to investigate the electronic structure of this compound, helping to explain its reactivity and photophysical properties. researchgate.netresearchgate.net Molecular docking and dynamic simulations can predict and analyze its binding modes within biological targets, aiding in the rational design of more potent inhibitors. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new virtual derivatives, prioritizing synthetic efforts towards the most promising candidates. plos.org These computational studies can provide a predictive framework to understand how modifications to the chloro and phenyl substituents might impact target affinity and selectivity.

By systematically addressing the existing challenges and pursuing these future research avenues, the scientific community can continue to build upon the foundational knowledge of acridin-9-one chemistry and further explore the potential of this compound in various scientific domains.

Q & A

Basic: What are the established synthetic routes for 3-Chloro-10-phenylacridin-9-one, and what factors influence yield optimization?

The synthesis typically involves Friedel-Crafts acylation or Ullmann-type coupling to introduce the phenyl group, followed by chlorination at the 3-position. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) for coupling reactions impact regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency but may increase side-product formation .

- Temperature control : Exothermic reactions (e.g., chlorination) require gradual addition of reagents to prevent decomposition .

Yield optimization often requires iterative adjustment of stoichiometry and reaction time, validated by TLC or HPLC monitoring .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- H/C NMR : Confirm aromatic proton environments and chlorine-induced deshielding effects. The 9-keto group causes distinct downfield shifts (~δ 190 ppm in C) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns from Cl/Cl .

- X-ray crystallography : Resolve structural ambiguities (e.g., planarity of the acridinone core) but requires high-purity crystals .

Advanced: How can researchers resolve contradictions in UV-Vis spectral data for this compound across studies?

Contradictions often arise from:

- Solvent effects : Polar solvents redshift λmax due to increased conjugation stabilization. Standardize solvent choice (e.g., ethanol vs. DCM) .

- pH-dependent tautomerism : The keto-enol equilibrium alters absorbance; buffer solutions (pH 7–9) minimize this .

- Instrument calibration : Validate using reference compounds (e.g., anthracene) to ensure spectrometer accuracy .

A systematic comparison of solvent, concentration, and pH conditions is critical .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in photochemical applications?

- DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways .

- TD-DFT : Simulate excited-state behavior and compare with experimental UV-Vis/fluorescence data .

- Molecular docking : Assess interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina .

Validate models against experimental kinetic data (e.g., quenching constants) .

Advanced: How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks .

- Analytical endpoints : Monitor via HPLC for degradation products (e.g., dechlorinated analogs) and quantify using calibration curves .

- Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .

Include control samples with stabilizers (e.g., BHT) to identify protective additives .

Basic: What are the key physicochemical properties of this compound relevant to drug discovery?

- LogP : ~3.2 (predicts moderate lipophilicity for membrane penetration) .

- pKa : ~10.5 (deprotonation at the acridinone nitrogen affects solubility in physiological pH) .

- Melting point : 218–220°C (indicates crystalline purity suitable for formulation) .

These properties guide solubility enhancement strategies (e.g., salt formation) .

Advanced: What methodologies address low reproducibility in biological assays involving this compound?

- Batch variability control : Standardize synthesis protocols and characterize each batch via NMR/HRMS .

- Cell-line authentication : Use STR profiling to avoid cross-contamination in cytotoxicity assays .

- Positive/negative controls : Include reference inhibitors (e.g., doxorubicin) and vehicle-only groups .

Document all experimental parameters (e.g., cell passage number, serum lot) in supplementary materials .

Basic: How can researchers mitigate hazards when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.